molecular formula C13H8Cl2N2 B2802434 3-(2,4-Dichlorophenyl)imidazo[1,5-a]pyridine CAS No. 73332-54-4

3-(2,4-Dichlorophenyl)imidazo[1,5-a]pyridine

Cat. No.: B2802434
CAS No.: 73332-54-4
M. Wt: 263.12
InChI Key: HMULOVNVVSBHEW-UHFFFAOYSA-N
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Description

Imidazo[1,5-a]pyridine is a significant structural component of a large number of agrochemicals and pharmaceuticals . It is a heterocyclic compound that has been a subject of intense research for numerous decades .


Synthesis Analysis

The synthesis of imidazo[1,5-a]pyridine has been a subject of intense research for numerous decades . A large number of transformations are now available to conveniently access imidazo[1,5-a]pyridine from readily available starting materials . This includes methods involving cyclocondensation, cycloaddition, oxidative cyclization, and transannulation reactions .


Molecular Structure Analysis

The molecular structure of imidazo[1,5-a]pyridine derivatives can be complex and varies depending on the specific derivative . For example, some derivatives have been found to form complexes with copper (II) salts .


Chemical Reactions Analysis

Imidazo[1,5-a]pyridine derivatives have been found to participate in a variety of chemical reactions. For instance, they can form complexes with copper (II) salts, which have been found to possess excellent catalytic activities for the oxidation of catechol to o-quinone .

Scientific Research Applications

Synthesis and Biological Study

One study explores the synthesis of derivatives from 2-(2,4-Dichlorophenyl)imidazo[1,2-a]pyridin-3-carbaldehyde, leading to compounds with antibacterial and antifungal activities. This research highlights the antimicrobial potential of compounds related to 3-(2,4-Dichlorophenyl)imidazo[1,5-a]pyridine, underlining their relevance in developing new antimicrobial agents (Ladani et al., 2009).

Anticholinesterase Potential Evaluation

Another study focused on imidazo[1,2-a]pyridine-based derivatives, investigating their anticholinesterase potential. These compounds show promise in treating heart and circulatory failures, with some exhibiting significant inhibitory effects on acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which could be relevant in developing treatments for Alzheimer's disease (Kwong et al., 2019).

Electrochemical Synthesis

Research into the electrochemical synthesis of 3-acyl imidazo[1,5-a]pyridines showcases a novel approach to creating these compounds efficiently. This method simplifies the conventional multi-step synthesis process, which is beneficial for pharmaceutical applications where these structures are featured (Wang et al., 2022).

Corrosion Inhibition

Imidazo[4,5-b] pyridine derivatives have been evaluated for their performance in inhibiting mild steel corrosion, indicating their potential utility in industrial applications. These findings reveal that certain derivatives can significantly mitigate corrosion, which is crucial for extending the lifespan of metal structures and components (Saady et al., 2021).

Fluorescent Probes Development

Research into imidazo[1,5-a]pyridine-based fluorescent probes for cell membrane studies underscores their utility in biological and chemical sensing. These compounds' photophysical properties make them suitable for monitoring cellular health and exploring biochemical pathways (Renno et al., 2022).

Mechanism of Action

The mechanism of action of imidazo[1,5-a]pyridine derivatives can vary depending on the specific derivative and its application. For example, some derivatives have been found to act as catalysts in the oxidation of catechol to o-quinone .

Properties

IUPAC Name

3-(2,4-dichlorophenyl)imidazo[1,5-a]pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H8Cl2N2/c14-9-4-5-11(12(15)7-9)13-16-8-10-3-1-2-6-17(10)13/h1-8H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HMULOVNVVSBHEW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=CN=C(N2C=C1)C3=C(C=C(C=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H8Cl2N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001323974
Record name 3-(2,4-dichlorophenyl)imidazo[1,5-a]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001323974
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

263.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

22.5 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24808412
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

73332-54-4
Record name 3-(2,4-dichlorophenyl)imidazo[1,5-a]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001323974
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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